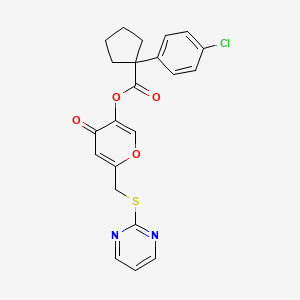

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 1-(4-chlorophenyl)cyclopentanecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 1-(4-chlorophenyl)cyclopentane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN2O4S/c23-16-6-4-15(5-7-16)22(8-1-2-9-22)20(27)29-19-13-28-17(12-18(19)26)14-30-21-24-10-3-11-25-21/h3-7,10-13H,1-2,8-9,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCYXMAQWGGTATD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)OC3=COC(=CC3=O)CSC4=NC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 1-(4-chlorophenyl)cyclopentanecarboxylate , a derivative of pyran and pyrimidine, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.

Chemical Structure and Properties

The structure of the compound features a pyran ring fused with a pyrimidine moiety and a cyclopentanecarboxylate group. The presence of these heterocycles contributes to its reactivity and biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C17H18ClN3O5S |

| Molecular Weight | 385.36 g/mol |

| CAS Number | 877636-42-5 |

| IUPAC Name | This compound |

The biological activity of this compound is largely attributed to its interaction with various molecular targets, particularly in the realm of enzyme inhibition and receptor antagonism. The pyrimidine moiety is known to bind to active sites on enzymes, potentially inhibiting their activity. The unique cyclopentanecarboxylate structure may enhance cell permeability, facilitating better interaction with biological membranes.

Key Mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes, which can lead to various pharmacological effects.

- Receptor Antagonism : It has been identified as a functional antagonist of the apelin (APJ) receptor, showing significant selectivity over other receptors such as the angiotensin II type 1 (AT1) receptor .

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that derivatives of pyran compounds possess notable antimicrobial properties. For instance, related compounds have been evaluated for their effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis, showing moderate to strong inhibition .

Anticancer Properties

The structural characteristics of the compound suggest potential anticancer activity. Pyran derivatives are known to exhibit cytotoxic effects against cancer cell lines, likely due to their ability to induce apoptosis or inhibit cell proliferation.

Anti-inflammatory Effects

Compounds with similar structures have been reported to possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation.

Case Studies and Research Findings

- Discovery as an APJ Receptor Antagonist : The compound was identified through high-throughput screening as a selective antagonist for the apelin receptor, with implications for cardiovascular disease treatment .

- Synthesis and Activity Evaluation : A series of related compounds were synthesized and evaluated for their antimicrobial activities against various pathogens, demonstrating significant inhibitory effects in vitro .

Scientific Research Applications

Structural Features

The compound has a complex structure featuring a pyran ring, a pyrimidine moiety, and a chlorophenyl group, which contribute to its biological activity. The presence of a thioether linkage enhances its interaction with biological targets.

Apelin Receptor Antagonism

ML221 has been identified as a selective antagonist of the apelin receptor, with significant implications for cardiovascular and metabolic research. It exhibits:

- IC50 Values :

Therapeutic Potential

The apelin receptor is involved in several physiological functions, including:

- Regulation of blood pressure

- Modulation of heart function

- Influence on energy metabolism

Given these roles, ML221's antagonistic action may provide insights into treating conditions such as heart failure, obesity, and diabetes .

Pharmacological Studies

ML221 serves as an important reagent in pharmacological studies aimed at understanding the apelin system's role in health and disease. Researchers utilize this compound to:

- Investigate apelin's involvement in cardiovascular diseases.

- Explore metabolic disorders related to energy homeostasis.

- Assess potential drug interactions and side effects associated with apelin receptor modulation.

Case Studies

Several studies have highlighted the utility of ML221 in research:

- Cardiovascular Research : A study demonstrated that ML221 could modulate cardiac contractility and vascular tone through its action on the apelin receptor, suggesting potential therapeutic avenues for heart conditions .

- Metabolic Disorders : Research indicates that antagonism of the apelin receptor may influence insulin sensitivity and glucose metabolism, positioning ML221 as a candidate for further exploration in diabetes treatment .

- Neurobiology : Investigations into the central nervous system have shown that apelin signaling affects neuroprotection and neurogenesis, with ML221 providing a means to dissect these pathways .

Q & A

Q. What are the optimal synthetic routes for preparing this compound with high yield and purity?

The synthesis involves multi-step reactions, including:

- Coupling reactions : Utilize pyrimidin-2-ylthio groups with methylene bridges, as described in analogous heterocyclic syntheses (e.g., thioether formation via nucleophilic substitution) .

- Esterification : Optimize conditions (e.g., DCC/DMAP catalysis) for attaching the 1-(4-chlorophenyl)cyclopentanecarboxylate moiety to the pyran core .

- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .

Q. Which spectroscopic and crystallographic methods confirm the compound’s structure?

- Single-crystal X-ray diffraction : Resolve the pyran and pyrimidine ring conformations, as demonstrated in crystallographic studies of related pyran-3-yl esters .

- NMR spectroscopy : Assign protons (¹H-NMR) and carbons (¹³C-NMR) using DEPT and HSQC to verify substituent positions (e.g., pyrimidin-2-ylthio methyl at C6) .

- Mass spectrometry : Confirm molecular weight via HRMS (ESI+) with <2 ppm error .

Q. What safety protocols are critical for handling this compound?

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Conduct reactions in a fume hood due to potential volatile byproducts (e.g., thiols) .

- Waste disposal : Segregate organic waste and neutralize acidic/basic residues before professional disposal .

Advanced Research Questions

Q. How can contradictory bioactivity data across assays be resolved?

- Assay standardization : Replicate experiments under controlled conditions (e.g., pH, temperature) to minimize variability .

- Orthogonal assays : Compare enzymatic inhibition (e.g., fluorescence-based) with cellular viability (MTT assay) to distinguish direct target effects from cytotoxicity .

- Dose-response curves : Use Hill slope analysis to validate EC₅₀/IC₅₀ consistency across replicates .

Q. What computational strategies predict binding mechanisms with target enzymes?

- Molecular docking : Employ AutoDock Vina to model interactions between the pyrimidin-2-ylthio group and enzyme active sites (e.g., hydrogen bonding with catalytic residues) .

- MD simulations : Simulate ligand-protein stability over 100 ns (AMBER force field) to assess conformational flexibility .

- QSAR modeling : Corporate substituent electronic parameters (Hammett σ) to predict affinity trends .

Q. How can pharmacokinetic properties be optimized without compromising bioactivity?

- Prodrug modification : Introduce hydrolyzable groups (e.g., acetyl) to the ester moiety to enhance solubility .

- Metabolic stability : Test microsomal half-life (human liver microsomes) and modify the cyclopentane ring to reduce CYP450 oxidation .

- LogP adjustment : Incorporate polar substituents (e.g., hydroxyl) to lower octanol-water partition coefficients while retaining target binding .

Q. What experimental designs validate the compound’s mechanism of action in cellular models?

- Knockout/down models : Use CRISPR-Cas9 to silence putative targets and confirm phenotype rescue upon compound treatment .

- Competitive inhibition assays : Co-administer with known inhibitors (e.g., ATP analogs for kinases) to test binding site competition .

- Time-lapse imaging : Track cellular responses (e.g., apoptosis via Annexin V staining) to correlate activity with temporal exposure .

Methodological Notes

- Data contradiction analysis : Cross-validate results using biophysical (SPR) and biochemical (kinetic) assays to resolve discrepancies between in vitro and cell-based data .

- Structural analogs : Compare activity with derivatives lacking the pyrimidin-2-ylthio group to isolate critical pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.